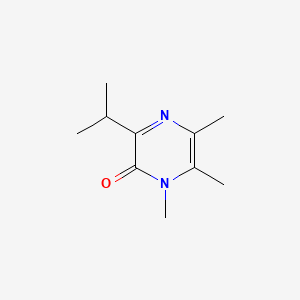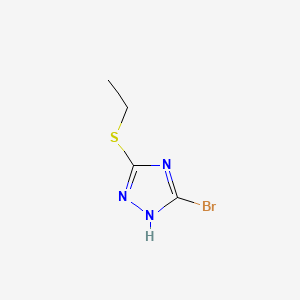
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C9H19NO2S . It has a molecular weight of 205.318 . The exact structure analysis would require more detailed spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 284.9±23.0 °C at 760 mmHg . The melting point is not available . The compound also has a flash point of 126.1±22.6 °C .Applications De Recherche Scientifique
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be part of the development of new analytical methods. Its specific reactivity with certain chemicals can be harnessed to create sensitive and selective assays for laboratory analysis.
Each of these applications leverages the unique chemical properties of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) , and ongoing research may uncover even more uses for this versatile compound .
Mécanisme D'action
The mechanism of action of this compound is not specified in the search results. Its applications in various scientific research suggest that it may have multiple mechanisms of action depending on the specific context.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) involves the reaction of 2-mercapto-1,1-dimethylethanol with chloroformate followed by reaction with tert-butanol and ammonia gas.", "Starting Materials": ["2-mercapto-1,1-dimethylethanol", "Chloroformate", "tert-Butanol", "Ammonia gas"], "Reaction": ["Step 1: React 2-mercapto-1,1-dimethylethanol with chloroformate in the presence of a base to produce the corresponding carbamic acid chloroformate intermediate.", "Step 2: Add tert-butanol to the reaction mixture and stir for a few hours to obtain the tert-butyl carbamate intermediate.", "Step 3: Introduce ammonia gas into the reaction mixture and heat to complete the synthesis of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)."] } | |
Numéro CAS |
134362-19-9 |
Formule moléculaire |
C9H19NO2S |
Poids moléculaire |
205.316 |
Nom IUPAC |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
Clé InChI |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
Synonymes |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



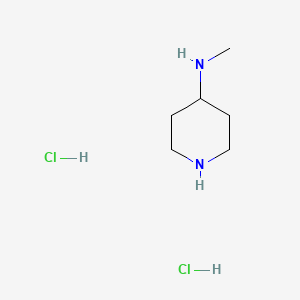
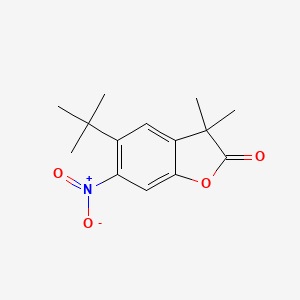
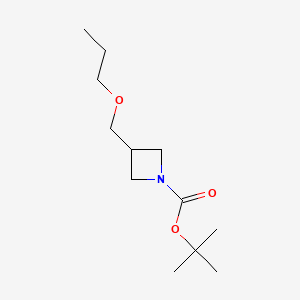
![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)

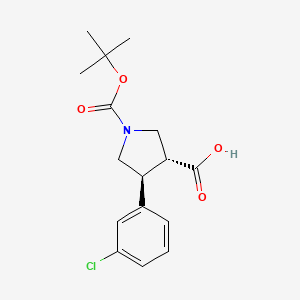
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)

